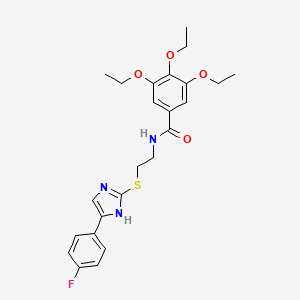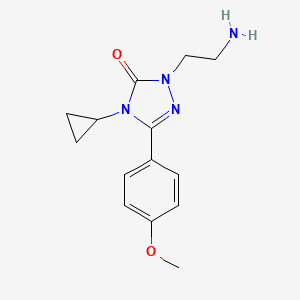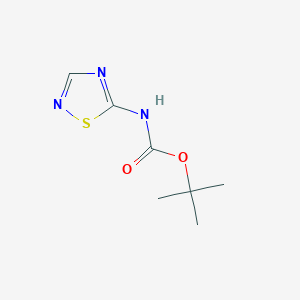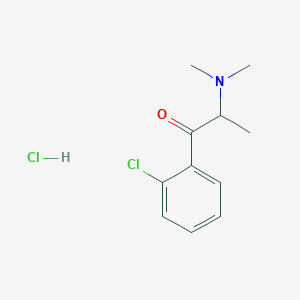
1-(3-Chloro-4-methoxyphenyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Chloro-4-methoxyphenyl)-3-ethylurea” is a chemical compound with the molecular formula C9H9ClO2 . It is also known as Ethanone, 1-(3-chloro-4-methoxyphenyl)- .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a reagent was prepared and diagnosed using several techniques such as NMR, FT-IR, CHNS, Mass . Another process for the preparation of a related compound was disclosed in a patent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QILWOKAXHOAFOF-UHFFFAOYSA-N .Scientific Research Applications
Chemistry of Methoxychlor Derivatives
The study on the chemistry of methoxychlor derivatives, including the synthesis of 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, provides insights into the preparation methods and properties of these compounds. This research is fundamental in understanding the structural and chemical properties that may influence the applications of similar compounds in scientific research (Baarschers & Vukmanich, 1986).
Microbial Metabolism of Chlorophenyl Ureas
The investigation into the microbial metabolism of 3-(4-chlorophenyl)-1-methylurea in cotton reveals how specific compounds are broken down by microorganisms, leading to the formation of various metabolites. This study highlights the biochemical pathways involved and could have implications for environmental studies and bioremediation efforts (Tanaka, Swanson, & Frear, 1972).
Crystal Structure of Phenylurea Herbicides
Research on the crystal structure of metobromuron, a phenylurea herbicide, showcases the molecular configurations and intermolecular interactions that characterize these compounds. Understanding these structural aspects can aid in the design of new materials and chemicals with specific properties (Kang, Kim, Kwon, & Kim, 2015).
Herbicidal Activities of Triazolinone Derivatives
The synthesis and assessment of novel triazolinone derivatives for their herbicidal activities demonstrate the potential of such compounds in agricultural applications. The study identifies specific derivatives that exhibit promising herbicidal efficacy, which could contribute to the development of new agrochemicals (Luo, Jiang, Wang, Chen, & Yang, 2008).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-12-10(14)13-7-4-5-9(15-2)8(11)6-7/h4-6H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBAJINUEYAWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869740.png)

![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)




![2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid](/img/structure/B2869752.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)



![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
